![molecular formula C6H10N2O2 B2641746 Methyl 3-[(cyanomethyl)amino]propanoate CAS No. 446822-47-5](/img/structure/B2641746.png)
Methyl 3-[(cyanomethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(cyanomethyl)amino]propanoate” is a synthetic compound used in scientific research. Its IUPAC name is “methyl 3-[(cyanomethyl)amino]propanoate” and its InChI code is "1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3" . It has a molecular weight of 142.16 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(cyanomethyl)amino]propanoate” is represented by the formula C6H10N2O2 . This indicates that it contains 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 3-[(cyanomethyl)amino]propanoate” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Bioavailability and Absorption
- 2-Amino-3-(methylamino)-propanoic acid (BMAA), a compound related to Methyl 3-[(cyanomethyl)amino]propanoate, has been studied for its bioavailability in primates. BMAA, present in the cycad plant, is linked to neurological disorders such as amyotrophic lateral sclerosis-parkinsonism dementia (ALS-PD). Studies using stable isotopic forms of BMAA demonstrated that 80% of the orally administered BMAA was absorbed into the systemic circulation, indicating high oral bioavailability. This suggests that oral ingestion is a significant route of systemic exposure to BMAA (Duncan et al., 1992).
Synthetic Applications
- Methyl (S)-3-amino-3-(3-pyridyl)propanoate is a key intermediate in synthesizing certain pharmaceuticals, such as RWJ-53308, an antagonist of the platelet fibrinogen receptor. An efficient stereoselective synthesis of this compound involved the hydrogenation of enantiomeric enamine with Pd(OH)2C and removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).
Hydrogen Bonding and Structural Analysis
- Research on amino alcohols like 3-amino-1-propanol, 2-amino-1-butanol, and 2-amino-2-methyl-1-propanol with quinaldinate has contributed to understanding polymorphism, hydrogen bonding, and structural properties. These studies provide insights into the molecular interactions and connectivity motifs of compounds related to Methyl 3-[(cyanomethyl)amino]propanoate, emphasizing the role of hydrogen bonding and π∙∙∙π stacking interactions in dictating molecular structure and properties (Podjed & Modec, 2022).
Biochemical Roles and Transformations
- S-adenosylmethionine (SAM) is a biochemical compound involved in a variety of biochemical transformations, including the donation of methyl groups, methylene groups, amino groups, ribosyl groups, and aminopropyl groups. The electrophilic character of the carbon centers in SAM adjacent to the positively charged sulfur atom plays a crucial role in these reactions. SAM's versatility in biochemical reactions underscores the importance of methyl group donors and similar compounds in biological systems (Fontecave et al., 2004).
Chemical Transformations and Catalysis
- Methyl propanoate is an essential precursor for polymethyl methacrylates. The application of Baeyer-Villiger monooxygenases (BVMOs) to produce methyl propanoate has been studied. BVMOs were identified to produce methyl propanoate, showcasing the role of enzymatic catalysis in generating chemical compounds of industrial relevance (van Beek et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(cyanomethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHUMYUAVSYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)

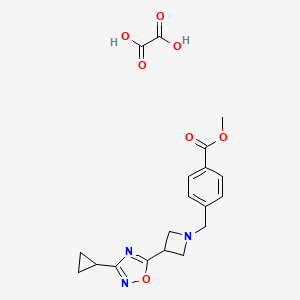
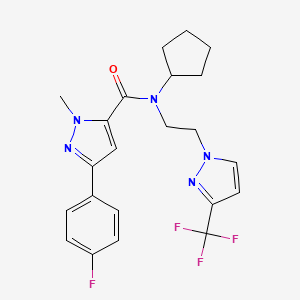
![4-(difluoromethoxy)-5-methoxy-2-nitro-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2641672.png)
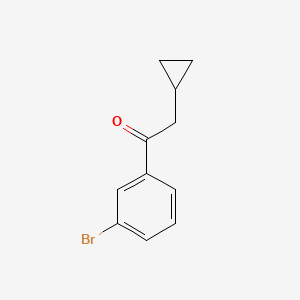
![3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2641676.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-difluorophenyl)amino)formamide](/img/structure/B2641678.png)

![1-(3-hydroxypropyl)-4-(((2-phenylthiazol-4-yl)methyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2641681.png)
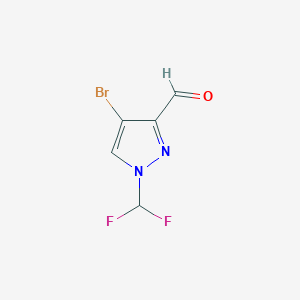

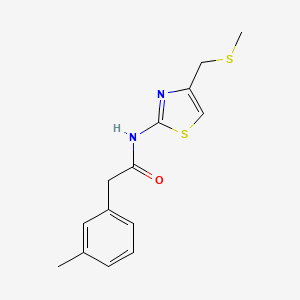
![2,4-dimethyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2641686.png)